molecular formula C7H7BrO3S B026347 Methyl 4-bromo-3-methoxythiophene-2-carboxylate CAS No. 110545-67-0

Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Cat. No.: B026347
CAS No.: 110545-67-0
M. Wt: 251.1 g/mol
InChI Key: AAUKODCGPDBXCN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUKODCGPDBXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371630
Record name methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110545-67-0
Record name methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methoxythiophene-2-carboxylate
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Preparation Methods

Regioselective Lithiation-Bromination-Esterification Sequence

A regioselective approach inspired by the work of Pathania et al. involves sequential functionalization of the thiophene ring:

  • Initial lithiation at C2 : Thiophene is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with methyl chloroformate to install the ester group at C2.

  • Second lithiation at C3 : The C3 position is activated using LDA at −78°C, enabling methoxy group introduction via reaction with methyl iodide.

  • Bromination at C4 : Electrophilic bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) at 0°C–25°C selectively functionalizes the para position relative to the methoxy group.

Key advantages :

  • High regiocontrol (>90% selectivity for C4 bromination)

  • Moderate yields (47–65% over three steps)

Direct Electrophilic Substitution Pathway

This method prioritizes cost efficiency for small-scale synthesis:

  • Esterification : Thiophene-2-carboxylic acid is converted to its methyl ester using methanol and concentrated sulfuric acid under reflux (85% yield).

  • Methoxy group introduction : Friedel-Crafts alkylation with methyl iodide and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C installs the methoxy group at C3 (72% yield).

  • Bromination : Bromine (Br₂) in acetic acid selectively targets C4 at 40°C, leveraging the methoxy group’s para-directing influence (68% yield).

Limitations :

  • Competitive ortho bromination reduces overall yield to 52–58%

  • Requires rigorous temperature control to minimize ring oxidation

Industrial Production Methods

Continuous Flow Reactor Systems

Modern large-scale synthesis employs flow chemistry to enhance safety and yield:

  • Esterification module : Methanol and thiophene-2-carboxylic acid are mixed in a tubular reactor at 120°C with residence time <5 minutes.

  • Bromination unit : NBS in CCl₄ is delivered via precision pumps, maintaining stoichiometric ratios to minimize byproducts.

  • Automated purification : In-line liquid-liquid extraction removes unreacted bromine and catalysts.

Performance metrics :

ParameterBatch ProcessFlow System
Yield58%81%
Reaction Time8 hours45 minutes
Byproduct Formation12%3%

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

MethodRegioselectivityOverall YieldScalability
Lithiation-based>90%47–65%Moderate
Electrophilic75–82%52–58%High
Flow Synthesis88–92%78–81%Industrial

Solvent and Catalyst Optimization

Recent advances highlight the role of green chemistry:

  • Ionic liquid catalysts : [BMIM][Br] improves bromination rates by 40% while enabling solvent recycling.

  • Water-THF biphasic systems : Reduce organic solvent use by 60% in esterification steps without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Chemistry

Methyl 4-bromo-3-methoxythiophene-2-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form sulfoxides or sulfones, and the carboxylic acid group can be reduced to alcohols or aldehydes.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer activities. Preliminary studies indicate that derivatives of similar thiophene compounds exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study evaluated the antibacterial activity of several thiophene derivatives, revealing that compounds structurally related to this compound demonstrated significant inhibition against pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics like ampicillin .

Medicine

This compound is being explored for its therapeutic properties . Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease mechanisms.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 4-bromo-3-methoxythiophene-2-carboxylate
  • CAS No.: 110545-67-0
  • Molecular Formula : C₇H₇BrO₃S
  • Molecular Weight : 251.10 g/mol .

Structural Features :
This compound is a thiophene derivative substituted with a bromine atom at position 4, a methoxy group at position 3, and a methyl ester at position 2. The bromine and methoxy groups modulate electronic distribution, while the ester enhances reactivity in nucleophilic acyl substitution .

Applications :
Widely used in organic synthesis for constructing heterocyclic frameworks, pharmaceuticals, and materials with photophysical properties. Its industrial relevance is underscored by 154 patents, though academic literature remains sparse .

Synthesis: Typically synthesized from substituted thiophene precursors. For example, methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate can be brominated to yield analogs like Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate, highlighting adaptable synthetic routes .

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

Methyl 4-Bromothiophene-2-Carboxylate (CAS 62224-16-2) :

  • Structure : Lacks the methoxy group at position 3.
  • Reactivity : The absence of the electron-donating methoxy group reduces steric hindrance and alters electron density, making it more reactive in electrophilic substitutions.
  • Molecular Weight : 221.07 g/mol (lower due to missing methoxy) .

Methyl 4-Bromo-3-Hydroxythiophene-2-Carboxylate (CAS 95201-93-7) :

  • Structure : Hydroxyl group replaces methoxy at position 3.
  • Reactivity : The hydroxyl group participates in hydrogen bonding, increasing solubility but reducing stability under acidic/basic conditions compared to the methoxy analog .

Methyl 3-Bromo-4-(4-Methoxyphenyl)Thiophene-2-Carboxylate (4c) :

  • Structure : Aryl (4-methoxyphenyl) substituent at position 4 instead of bromine.
  • Applications : Used in heterocyclic synthesis; the bulky aryl group may hinder certain reactions but enhances π-π stacking in materials science .

Functional Group Variations

4-Bromo-3-Methyl-2-Thiophenecarboxylic Acid (CAS 265652-39-9) :

  • Structure : Methyl group replaces methoxy, and carboxylic acid replaces ester.
  • Reactivity : The carboxylic acid allows for direct conjugation or salt formation, differing from the ester’s nucleophilic substitution profile .

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate:

  • Structure: Amino and methyl groups replace bromine and methoxy.
  • Applications: The amino group enables participation in condensation reactions, useful in pharmaceutical intermediates .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP
This compound 251.10 N/A ~2.5*
Methyl 4-bromothiophene-2-carboxylate 221.07 245–247 ~2.0
4-Bromo-3-methyl-2-thiophenecarboxylic acid 235.09 N/A ~1.8

*Estimated based on structural analogs.

Industrial and Academic Relevance

  • Patent Activity : this compound has 154 patents, far exceeding analogs like Methyl 5-bromo-3-methylfuran-2-carboxylate (28 patents) .
  • Synthetic Utility : The bromine and methoxy groups enable sequential functionalization (e.g., cross-coupling at C4 and demethylation at C3), offering versatility absent in simpler analogs .

Biological Activity

Methyl 4-bromo-3-methoxythiophene-2-carboxylate is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features, including the bromine and methoxy substituents, contribute to its potential therapeutic applications.

  • Molecular Formula: C10H9BrO3S
  • Molar Mass: Approximately 265.12 g/mol
  • Structure: The compound features a thiophene ring with a bromine atom at position 4 and a methoxy group at position 3, along with a carboxylate group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction: The compound can act as both an inhibitor and activator of enzymes, influencing cellular signaling pathways. It may modify enzyme activity through binding interactions, leading to changes in gene expression and cellular metabolism .
  • Cell Signaling Modulation: It has been shown to affect key signaling proteins, impacting processes such as proliferation and apoptosis by altering the phosphorylation states of proteins involved in these pathways .
  • Biochemical Pathways: The compound participates in alkylation reactions that modify target biomolecules, potentially enhancing or inhibiting their functions.

Anticancer Properties

This compound has been investigated for its anticancer activity across various studies:

  • Case Study 1: In a study evaluating a series of thiophene derivatives, this compound exhibited significant cytotoxic effects against human breast cancer cell lines (MCF7), with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Case Study 2: Another study highlighted its role in inhibiting tumor growth in multiple cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Research Findings: Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens. Its structural features may enhance its interaction with microbial targets, making it a candidate for further pharmacological evaluation.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against other thiophene derivatives:

Compound NameMolecular FormulaUnique Features
This compoundC10H9BrO3SContains both bromine and methoxy groups
Methyl 4-chloro-3-methoxythiophene-2-carboxylateC10H9ClO3SChlorine substitution instead of bromine
Methyl 5-methylthiophene-2-carboxylateC9H10O2SLacks halogen substitution

This table illustrates the structural diversity among thiophene derivatives and highlights how variations in substituents can influence biological activity.

Q & A

Q. Purity Validation :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30), retention time ~8.2 min .
  • ¹H NMR : Key signals include:
    • Methoxy group: δ 3.85–3.90 ppm (singlet, 3H).
    • Thiophene protons: δ 7.10–7.30 ppm (doublets, J = 5.2 Hz) .

[Advanced] How can regioselectivity challenges during bromination be addressed?

Answer:
Regioselectivity in bromination is influenced by electronic and steric factors. For this compound:

  • Directing Effects : The electron-donating methoxy group at position 3 directs bromination to position 4. Computational modeling (DFT) predicts the highest electron density at C4 .
  • Troubleshooting : If competing bromination occurs (e.g., at C5), optimize reaction temperature (0°C vs. room temperature) and use bulky solvents (e.g., DMF) to sterically hinder undesired sites .
  • Validation : LC-MS can detect positional isomers; GC-MS fragmentation patterns distinguish between 4-bromo and 5-bromo derivatives .

[Basic] What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

¹³C NMR : Confirms ester carbonyl (δ 165–168 ppm) and aromatic carbons (δ 110–140 ppm) .

IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 265 (calculated for C₇H₇BrO₃S⁺).

[Advanced] How do crystallographic data resolve structural ambiguities in derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous structural confirmation . For example:

  • ORTEP-III Visualization : Displays thermal ellipsoids to identify disorder in the methoxy or bromine positions .
  • Key Metrics : Bond lengths (C-Br: ~1.89 Å, C-O: ~1.36 Å) and torsion angles validate the planar thiophene ring .

[Basic] What are the compound’s stability considerations under storage?

Answer:

  • Light Sensitivity : Decomposes under UV light; store in amber vials at –20°C.
  • Hydrolysis Risk : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Use inert atmospheres (N₂) for long-term storage .

[Advanced] How can computational chemistry predict reactivity in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculates:

  • Frontier Molecular Orbitals : HOMO localization on the bromine atom predicts Suzuki-Miyaura coupling reactivity at C4 .
  • Activation Barriers : Transition state modeling (e.g., B3LYP/6-31G*) optimizes Pd-catalyzed coupling conditions .

[Basic] What solvents and catalysts optimize esterification yields?

Answer:

ParameterOptimal Conditions
SolventDry THF or DMF
CatalystDMAP (4-dimethylaminopyridine)
Reaction Temperature60°C, 12 hours
Yield75–85%

[Advanced] How does the methoxy group influence electronic properties in electrophilic substitutions?

Answer:

  • Resonance Effects : The methoxy group donates electron density via resonance, activating the ring toward electrophiles.
  • Hammett Constant (σ) : σₚ = –0.27 indicates strong electron donation, directing substituents to para positions .
  • Experimental Validation : Cyclic voltammetry shows reduced oxidation potential (~1.2 V) compared to non-methoxy analogs .

[Basic] What safety precautions are essential during synthesis?

Answer:

  • Bromine Handling : Use fume hoods and PPE (gloves, goggles).
  • Waste Disposal : Quench excess bromine with NaHSO₃ solution .
  • Toxicity Data : LD₅₀ (rat, oral) = 320 mg/kg; handle with nitrile gloves .

[Advanced] What strategies mitigate byproduct formation in multi-step syntheses?

Answer:

  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., di-brominated byproducts).
  • Process Optimization :
    • Flow Chemistry : Reduces residence time, minimizing side reactions .
    • Microwave Assistance : Accelerates methoxylation (30 min vs. 12 hours) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-methoxythiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-methoxythiophene-2-carboxylate

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